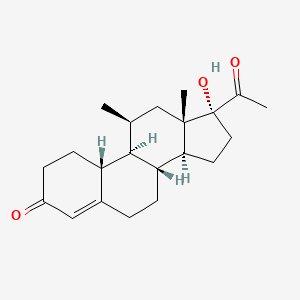

17-Hydroxy-11beta-methyl-19-norprogesterone

Description

Properties

IUPAC Name |

(8R,9S,10R,11S,13S,14S,17R)-17-acetyl-17-hydroxy-11,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12-11-20(3)18(8-9-21(20,24)13(2)22)17-6-4-14-10-15(23)5-7-16(14)19(12)17/h10,12,16-19,24H,4-9,11H2,1-3H3/t12-,16-,17-,18-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGPYONVMYBUCZ-UNNCYPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC2(C(=O)C)O)C3C1C4CCC(=O)C=C4CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@@H](CC[C@@]2(C(=O)C)O)[C@H]3[C@H]1[C@H]4CCC(=O)C=C4CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747426 | |

| Record name | (11beta)-17-Hydroxy-11-methyl-19-norpregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25092-42-6 | |

| Record name | (11β)-17-Hydroxy-11-methyl-19-norpregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25092-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11beta)-17-Hydroxy-11-methyl-19-norpregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetylation of the 17-Hydroxyl Group

The 17-hydroxyl group is acetylated to prevent unwanted side reactions during subsequent steps. Trifluoroacetic anhydride (TFAA) and acetic acid, catalyzed by p-toluenesulfonic acid, are preferred reagents due to their efficiency and low toxicity. This step converts 17-hydroxy-19-norpregna-4,9-diene-3,20-dione (compound II) to 17-acetoxy-19-norpregna-4,9-diene-3,20-dione (compound III).

Reaction Conditions

| Reagents | Solvents | Temperature | Yield |

|---|---|---|---|

| TFAA, Acetic Acid | Dichloromethane | 0°C | ~95% |

| p-Toluenesulfonic Acid | Tetrahydrofuran (THF) | -10°C to 30°C | High |

The reaction is neutralized with ammonium hydroxide, followed by extraction with dichloromethane.

Ketalization of the 3-Carbonyl Group

The 3-carbonyl group is protected as a ketal to stabilize the molecule during epoxidation. Ethylene glycol and triethylorthoformate, catalyzed by acid (e.g., p-toluenesulfonic acid), form a bis-ketal intermediate (compound IV).

Key Challenges

Epoxidation and Ring-Opening

The diene system is epoxidized using hexafluoroacetone/H₂O₂ in the presence of sodium phosphate dibasic, yielding a 5α,10α-epoxide (compound V). Subsequent conjugate ring-opening with a copper(I)-catalyzed Grignard reagent (generated from 4-bromo-N,N-dimethylaniline) introduces the 11β-substituent.

Grignard Reagent Synthesis

| Reagents | Catalyst | Solvent | Product |

|---|---|---|---|

| 4-Bromo-N,N-dimethylaniline | Cu(I) | THF or DCM | 11β-Aryl derivative |

This step is critical for introducing the 11β-methyl group, though precise methylating agents may vary.

Hydrolysis, Dehydration, and Acetylation

Hydrolysis of intermediate epoxide derivatives (e.g., compound VI) under acidic conditions removes protecting groups. Dehydration follows to form the diene system, and acetylation regenerates the 17-acetoxy group.

Optimized Steps

-

Single-step hydrolysis/acetylation using H₃PO₄/Ac₂O/HOAc improves yield and purity.

-

Avoidance of hazardous reagents (e.g., OsO₄, Li/NH₃) enhances safety and scalability.

Alternative Methods and Catalysts

Perchloric Acid-Catalyzed Acylation

For 17α-acylated derivatives, perchloric acid (HClO₄) facilitates acylation with anhydrides or acyl halides. This method achieves high yields (e.g., >90%) for 16-methylene-17α-hydroxy-19-norprogesterone derivatives.

Reaction Parameters

| Acylating Agent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acetic Anhydride | HClO₄ | Methylene Chloride | 15–30°C | ~90% |

Swern Oxidation and Bromination

In older methods, Swern oxidation converts dienones to ketones, followed by bromination-dehydrobromination to reintroduce double bonds. These steps are labor-intensive and prone to side reactions, leading to low overall yields.

Comparison of Methods

| Method | Steps Involved | Yield | Safety Concerns |

|---|---|---|---|

| Acetylation + Ketalization | Fewer hazardous reagents | High | Low |

| Swern Oxidation + Bromination | More hazardous reagents | Low | High |

Structural Modifications and Their Impact

11β-Methyl Group Introduction

The 11β-methyl group enhances progestogenic activity and receptor affinity. Its introduction via Grignard reagents or alkylation requires precise control to avoid stereochemical isomerism.

Biological Relevance

-

Progestogenic Activity : 11β-Methyl derivatives exhibit higher binding affinity to progesterone receptors compared to non-methylated analogs.

-

Mineralocorticoid Effects : Unlike 19-norprogesterone, which acts as a partial agonist at mineralocorticoid receptors, methylated derivatives may show reduced off-target effects.

19-Norprogesterone Backbone

Removal of the C19 methyl group (via Birch reduction or enzymatic cleavage) creates the 19-nor structure. This step is critical for enhancing metabolic stability and receptor fit.

Synthetic Challenges

-

Stereochemical Control : Maintaining the 17α-hydroxy configuration during reduction or oxidation.

-

Purification : Chromatographic separation is often required to isolate the desired diastereomer.

Industrial-Scale Synthesis Considerations

Catalyst Optimization

Copper(I) catalysts improve regioselectivity in Grignard reactions, while perchloric acid enhances acylation efficiency.

Catalyst Performance

| Catalyst | Application | Advantages |

|---|---|---|

| Cu(I) | Epoxide Ring-Opening | High regioselectivity for C11 substitution |

| HClO₄ | Acylation | Rapid reaction kinetics |

Solvent Selection

Dichloromethane and THF are preferred for their low boiling points and compatibility with sensitive intermediates.

Solvent Properties

| Solvent | Boiling Point (°C) | Reactivity |

|---|---|---|

| Dichloromethane | 39.6 | Low |

| THF | 66 | Moderate |

Comparative Analysis of Preparation Methods

Method 1: Acetylation-Ketalization-Epoxidation

Steps :

-

Acetylate 17-hydroxyl group (TFAA, AcOH, p-TsOH)

-

Ketalize 3-carbonyl (ethylene glycol, triethylorthoformate)

-

Epoxidize diene (hexafluoroacetone/H₂O₂)

-

Grignard ring-opening (Cu(I), 4-bromo-N,N-dimethylaniline)

Advantages :

-

Avoids hazardous reagents (e.g., OsO₄).

-

High yield (>80%).

Disadvantages :

-

Requires precise temperature control during epoxidation.

Method 2: Perchloric Acid-Catalyzed Acylation

Steps :

-

Acylate 17α-hydroxyl group (acetic anhydride, HClO₄)

-

Ketalize 3-carbonyl (similar to Method 1)

-

Epoxidize diene

Advantages :

-

Faster acylation kinetics.

-

Suitable for large-scale production.

Disadvantages :

-

Limited to acyl chlorides/anhydrides.

Critical Reaction Parameters

Temperature Sensitivity

Chemical Reactions Analysis

17-Hydroxy-11beta-methyl-19-norprogesterone undergoes various chemical reactions, including:

Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes. Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: This reaction can reduce ketones or aldehydes to alcohols. Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Reproductive Health Applications

Hormonal Contraceptives

The discovery of 19-norprogesterone led to the development of several hormonal contraceptives. The compound's ability to mimic progesterone's effects makes it suitable for use in contraceptive formulations. Norethisterone, a well-known derivative, is utilized in oral contraceptives and has been shown to effectively inhibit ovulation by suppressing gonadotropin release from the pituitary gland .

Prematurity Prevention

17-Hydroxy-11beta-methyl-19-norprogesterone has been studied for its role in preventing preterm birth (PTB). Clinical trials have demonstrated that intramuscular injections of 17-alpha hydroxyprogesterone caproate significantly reduce the risk of recurrent PTB in women with a history of spontaneous PTB . The Meis study established that treatment with 17-alpha hydroxyprogesterone caproate reduced the rate of PTB from 55% to 36% in treated individuals .

Veterinary Medicine

In veterinary applications, derivatives such as norgestomet are employed for the synchronization of estrus in cattle. Norgestomet is administered via subcutaneous implants combined with estrogen to facilitate controlled breeding practices . This application highlights the compound's utility in reproductive management within livestock.

Potential Therapeutic Uses

Endometriosis Treatment

The progestogenic activity of this compound suggests potential use in treating endometriosis. Progestins are known to induce decidualization of endometrial tissue, which may alleviate symptoms associated with endometriosis by reducing ectopic endometrial growth .

Anti-inflammatory Properties

Emerging research indicates that this compound may exhibit anti-inflammatory effects by modulating cytokine levels in response to inflammatory stimuli. Studies have shown reductions in pro-inflammatory cytokines such as tumor necrosis factor alpha when treated with 17-alpha hydroxyprogesterone caproate . However, further investigation is necessary to establish these effects conclusively.

Data Tables

| Application Area | Compound Used | Key Findings |

|---|---|---|

| Hormonal Contraceptives | Norethisterone | Effective in inhibiting ovulation |

| Prematurity Prevention | 17-alpha hydroxyprogesterone caproate | Reduced PTB rates from 55% to 36% |

| Veterinary Medicine | Norgestomet | Synchronization of estrus in cattle |

| Endometriosis Treatment | Progestins (e.g., 17-Hydroxy derivatives) | Potential reduction of ectopic growth |

| Anti-inflammatory Effects | 17-alpha hydroxyprogesterone caproate | Decreased pro-inflammatory cytokines |

Case Studies and Research Insights

- Meis et al. Study (2003) : This landmark trial demonstrated that administration of intramuscular 17-alpha hydroxyprogesterone caproate significantly lowered the incidence of recurrent preterm births among women with a history of PTB, establishing its clinical efficacy .

- Veterinary Applications : Research on norgestomet has shown successful synchronization protocols leading to improved reproductive outcomes in cattle, showcasing its practical applications in agriculture .

- Endometriosis Research : Preliminary studies suggest that progestins may provide symptomatic relief for patients with endometriosis; however, comprehensive clinical trials are needed to validate these findings and establish treatment protocols .

Mechanism of Action

The mechanism of action of 17-Hydroxy-11beta-methyl-19-norprogesterone involves its interaction with progesterone receptors in the body. It binds to these receptors, mimicking the effects of natural progesterone. This interaction regulates various physiological processes, including the menstrual cycle, pregnancy, and embryogenesis. The molecular targets include progesterone receptors in the reproductive system, and the pathways involved are related to hormone signaling and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The table below highlights structural and functional differences between 17-Hydroxy-11beta-methyl-19-norprogesterone and key analogs:

*Estimated based on structural analogs.

Key Observations :

- The 11β-methyl group in this compound distinguishes it from 11α-substituted analogs (e.g., 11α-Hydroxyprogesterone), which inhibit 11β-HSD but lack metabolic stability .

- Compared to nandrolone phenpropionate, a 19-nor anabolic steroid, the absence of a phenylpropionate ester and presence of a 17-hydroxy group in the target compound may reduce androgenic activity while enhancing progestogenic effects .

- Unlike 17-OHP, which is a natural intermediate in cortisol synthesis, the 19-nor and 11β-methyl modifications likely redirect its activity toward progesterone receptor binding without significant glucocorticoid interactions .

Pharmacokinetic and Pharmacodynamic Profiles

Metabolic Stability

- 19-Nor configuration reduces hepatic first-pass metabolism, a feature shared with nandrolone derivatives .

Receptor Affinity

- Preliminary data suggest high affinity for progesterone receptors (PR) due to the conserved 17-hydroxy group, but negligible binding to androgen or glucocorticoid receptors, unlike nandrolone or 11α-Hydroxyprogesterone .

Biological Activity

17-Hydroxy-11beta-methyl-19-norprogesterone (also known as 17-OH-11β-methyl-19-norprogesterone) is a synthetic progestin that plays a significant role in reproductive health and hormone replacement therapies. As a derivative of progesterone, it exhibits various biological activities that are critical for understanding its applications in medicine and research.

- Molecular Formula : C21H30O3

- Molecular Weight : 330.46 g/mol

- CAS Number : 25092-42-6

The primary mechanism of action for this compound involves binding to progesterone receptors (PR) in target tissues. This interaction mimics the effects of natural progesterone, influencing various physiological processes such as:

- Regulation of the menstrual cycle

- Maintenance of pregnancy

- Modulation of immune responses in reproductive tissues

The compound also exhibits effects on other receptor systems, including GABA and NMDA receptors, which may influence mood and neurological functions .

Progestational Activity

This compound shows significant progestational activity, making it useful in:

- Hormonal Contraceptives : It is employed in various contraceptive formulations due to its ability to inhibit ovulation and modify the endometrial lining.

- Hormone Replacement Therapy (HRT) : Used to alleviate menopausal symptoms by compensating for decreased natural progesterone levels.

Antigonadotropic Effects

Research indicates that this compound can exert antigonadotropic effects, which involve the suppression of gonadotropin release from the pituitary gland. This property is beneficial in treating conditions like endometriosis and uterine fibroids .

Comparative Analysis with Similar Compounds

| Compound Name | Progestational Activity | Antigonadotropic Activity | Estrogenic Activity |

|---|---|---|---|

| This compound | High | Moderate | Low |

| Norethisterone | High | High | Low |

| Medroxyprogesterone Acetate | High | Moderate | Low |

| Nomegestrol Acetate | Moderate | High | Moderate |

This table highlights the distinct pharmacological profiles of various progestins, showing how this compound compares with others in terms of biological activity.

Case Studies and Research Findings

-

Study on Endometriosis Treatment :

A clinical trial evaluated the efficacy of this compound in patients with endometriosis. The results indicated a significant reduction in pain symptoms and lesion size, supporting its use as a therapeutic agent . -

Impact on Breast Cancer Cells :

Research conducted on MCF-7 breast cancer cell lines demonstrated that while this compound did not exhibit estrogenic activity, it effectively inhibited cell proliferation at higher concentrations, suggesting potential use in hormone-sensitive cancers . -

Hormonal Contraceptive Studies :

Various studies have confirmed the effectiveness of this compound as a contraceptive agent, highlighting its ability to prevent ovulation and alter endometrial receptivity, thus preventing implantation .

Q & A

Q. What validated analytical methods are recommended for quantifying 17-hydroxy-11β-methyl-19-norprogesterone in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity for steroid analysis. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound from serum/plasma .

- Chromatography : Use of reversed-phase C18 columns with mobile phases optimized for steroid separation (e.g., methanol/water gradients).

- Internal Standards : Stable isotope-labeled analogs (e.g., deuterated 17-hydroxyprogesterone) to correct for matrix effects .

Immunoassays (e.g., ELISA or CLIA) are alternatives but may cross-react with structurally similar steroids, requiring validation against LC-MS/MS .

Q. How should researchers handle safety protocols for synthesizing or handling 17-hydroxy-11β-methyl-19-norprogesterone?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of particulates .

- Waste Disposal : Follow hazardous waste guidelines for suspected carcinogens. Decontaminate surfaces with ethanol or isopropanol .

- Storage : Store in airtight containers at -20°C to maintain stability, with desiccants to prevent hydrolysis .

Q. What synthetic pathways are documented for 17-hydroxy-11β-methyl-19-norprogesterone?

Key steps include:

- Core Structure Modification : 19-Norprogesterone derivatives are synthesized via catalytic hydrogenation of estrane precursors, followed by hydroxylation at C17 and methylation at C11β .

- Epoxidation and Oxidation : Intermediate steps may involve epoxidation of Δ4-3-ketone structures and selective oxidation to introduce hydroxyl groups .

- Purification : Column chromatography (silica gel) or preparative HPLC to isolate high-purity (>98%) products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 17-hydroxy-11β-methyl-19-norprogesterone?

- Source Verification : Cross-validate purity using orthogonal methods (e.g., NMR, LC-MS) to rule out batch-to-batch variability .

- Assay Conditions : Standardize cell-based assays (e.g., receptor binding or enzyme inhibition) by controlling variables like serum protein content, which can sequester steroids and alter apparent activity .

- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile discrepancies across studies, accounting for differences in experimental design .

Q. What strategies improve the accuracy of 17-hydroxy-11β-methyl-19-norprogesterone measurements in multi-center studies?

- Standardization : Use certified reference materials (CRMs) traceable to international standards (e.g., GBW09830 for serum matrices) .

- Harmonization : Adopt consensus protocols for pre-analytical steps (e.g., sample collection tubes, freeze-thaw cycles) to minimize variability .

- Interlaboratory Comparisons : Participate in proficiency testing programs to identify and correct systematic biases .

Q. How does structural modification at C11β and C19 influence the compound’s receptor binding affinity?

- C11β-Methylation : Enhances metabolic stability by sterically hindering 11β-hydroxysteroid dehydrogenase (HSD11B)-mediated inactivation .

- 19-Nor Configuration : Reduces androgen receptor (AR) binding while retaining affinity for progesterone receptors (PR), as demonstrated in docking studies using crystallographic PR models .

- Experimental Validation : Compare binding kinetics (e.g., surface plasmon resonance) between wild-type and modified steroids to quantify affinity shifts .

Q. What are the challenges in developing antibodies for 17-hydroxy-11β-methyl-19-norprogesterone immunoassays?

- Epitope Specificity : Conjugate the steroid to carrier proteins (e.g., BSA or OVA) via C3 or C20 ketones to generate antibodies that discriminate against endogenous steroids (e.g., 17α-hydroxyprogesterone) .

- Cross-Reactivity Screening : Test antibodies against a panel of 50+ structurally related steroids to ensure <1% cross-reactivity .

- Clinical Validation : Correlate immunoassay results with LC-MS/MS data across diverse cohorts (e.g., congenital adrenal hyperplasia patients) to establish diagnostic accuracy .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.